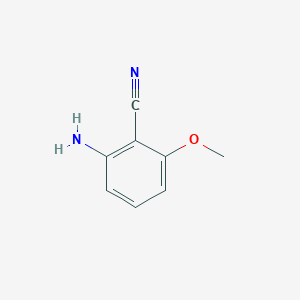
2-Amino-6-methoxybenzonitrile
描述
2-Amino-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-6-methoxybenzonitrile (AMB) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of AMB through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
AMB is characterized by the presence of an amino group and a methoxy group attached to a benzene ring. Its molecular structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of AMB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction may influence cellular pathways related to inflammation and microbial growth, contributing to its observed pharmacological effects .
Antimicrobial Activity
Research indicates that AMB exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzonitrile compounds, including AMB, showed significant inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
AMB has been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may play a role in modulating inflammatory responses in conditions such as arthritis . The compound's ability to affect NF-κB signaling pathways has been highlighted as a key mechanism in its anti-inflammatory action .
Comparative Analysis
To better understand the uniqueness of AMB, it is useful to compare it with similar compounds. Below is a comparison table showcasing AMB alongside two structurally related compounds: 2-Amino-4-methoxybenzonitrile and 2-Amino-6-fluorobenzonitrile.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and methoxy groups | Antimicrobial, anti-inflammatory |
| 2-Amino-4-methoxybenzonitrile | Amino and methoxy groups | Moderate antimicrobial activity |
| 2-Amino-6-fluorobenzonitrile | Amino group with fluorine substitution | Reduced anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzonitrile derivatives against Staphylococcus aureus, AMB demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of its analogs, indicating superior antimicrobial activity.
- Anti-inflammatory Mechanism : A case study involving cell cultures treated with AMB showed a marked decrease in IL-6 levels, supporting its role as an anti-inflammatory agent. The study utilized ELISA assays to quantify cytokine levels before and after treatment with varying concentrations of AMB .
- Pharmacological Profiling : In vivo studies on murine models indicated that AMB could reduce inflammation associated with induced arthritis models, showcasing its therapeutic potential in inflammatory diseases. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .
属性
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-37-3 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














